beta-Parinaric acid

Descripción general

Descripción

Beta-Parinaric acid: is a conjugated polyunsaturated fatty acid that was originally detected in the seed oil of Atuna racemosa. It is an 18-carbon fatty acid with conjugated cis and trans double bonds at carbon 9, 11, 13, and 15 positions . This compound is known for its unique fluorescent properties, making it a valuable tool in biochemical and biophysical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Beta-Parinaric acid can be synthesized chemically using alpha-linolenic acid as a starting compound. The synthesis involves the transformation of 1,4,7-octatriene methylene-interrupted cis double bonds of naturally occurring polyunsaturated fatty acids to 1,3,5,7-octatetraenes in high yield .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the chemical synthesis route from alpha-linolenic acid provides a feasible approach for large-scale production .

Análisis De Reacciones Químicas

Photochemical Reactions

Beta-parinaric acid undergoes significant photochemical reactions when incorporated into lipid bilayers. These reactions can be monitored through fluorescence spectroscopy:

-

Second-Order Photochemical Reaction : In phospholipid bilayers, this compound exhibits a second-order photochemical reaction that results in the loss of its characteristic absorption spectrum and the formation of new absorption features indicative of a triene chromophore. This reaction is sensitive to factors such as the thermal phase transition of the lipid bilayer and cholesterol presence .

Thermal Reactions

The thermal stability and reactivity of this compound can be assessed through its interactions with various biomembranes:

-

Temperature Dependence : Studies have shown that this compound can serve as a probe to measure temperature-induced changes in plasma membranes. Characteristic breaks in fluorescence intensity occur at specific temperatures (approximately 18°C, 23°C, 31°C, 38°C, and 43°C), indicating phase transitions within the membrane .

Synthetic Reactions

This compound can be synthesized through several chemical methods:

-

Synthesis from Alpha-Linolenic Acid : A reliable method for synthesizing this compound involves transforming alpha-linolenic acid (a naturally occurring fatty acid) through bromination followed by dehydrobromination and saponification processes. This method yields this compound along with other isomers .

Membrane Probes

This compound is extensively used as a molecular probe for studying lipid-lipid interactions and membrane dynamics:

-

Fluorescent Properties : Its fluorescence changes depending on the lipid bilayer's fluidity and order, allowing researchers to monitor phase transitions and other dynamic processes within membranes.

Interaction Studies

Research has highlighted the interactions of this compound with various biomolecules:

-

Lipid-Protein Interactions : The compound has been employed to study how fatty acids interact with serum albumin and other proteins, providing insights into lipid transport processes and structural characterization of lipoproteins .

Comparative Analysis of Parinaric Acid Isomers

The following table summarizes key differences between this compound and its isomer alpha-parinaric acid:

| Compound | Configuration | Unique Features |

|---|---|---|

| This compound | All-trans | Used as a fluorescent probe; studies membrane dynamics |

| Alpha-Parinaric Acid | Primarily cis | Also used as a probe; integrates into membranes with minimal effects |

Aplicaciones Científicas De Investigación

Fluorescent Probe for Membrane Studies

Overview:

Beta-parinaric acid serves as a valuable fluorescent probe to study membrane dynamics and properties. It has been utilized to investigate the effects of temperature on plasma membranes, microsomes, and mitochondria.

Key Findings:

- A study demonstrated that this compound could measure temperature-induced changes in membrane lipid organization. The probe revealed characteristic temperature breaks at approximately 18, 23, 31, 38, and 43 degrees Celsius in plasma membranes and their extracted lipids .

- This application is crucial for understanding membrane fluidity and phase transitions, which are vital for cellular function.

Table 1: Characteristic Temperature Breaks Observed with this compound

| Temperature (°C) | Observed Change |

|---|---|

| 18 | Initial break |

| 23 | Second break |

| 31 | Third break |

| 38 | Fourth break |

| 43 | Final break |

Molecular Dynamics Simulations

Overview:

Recent studies have employed all-atom and coarse-grained molecular dynamics simulations to analyze the behavior of this compound in lipid bilayers.

Key Findings:

- The simulations indicated that this compound affects bilayer properties minimally, confirming its role as a mild probe. The incorporation of this compound into lipid bilayers showed slight increases in bilayer thickness and area per lipid without significant perturbation .

- The orientation of this compound within the bilayer was also analyzed, revealing variations in tilt angles that affect lipid interactions.

Table 2: Effects of this compound on Lipid Bilayer Properties

| Property | Observation |

|---|---|

| Bilayer Thickness | Slight increase |

| Area per Lipid | Marginal increase |

| Probe Orientation | Variations in tilt angles |

Investigating Membrane Structure

Overview:

this compound has been used to explore the structural characteristics of membranes through fluorescence techniques.

Key Findings:

- Research highlighted the utility of conjugated polyene fatty acids like this compound as probes for membrane structure. These studies facilitate a deeper understanding of lipid organization and membrane integrity under various conditions .

Biological Significance

Overview:

Beyond its technical applications, this compound has biological implications, particularly in plant defense mechanisms.

Key Findings:

Mecanismo De Acción

The mechanism by which beta-Parinaric acid exerts its effects is primarily through its interaction with lipid bilayers. The conjugated double bonds allow it to insert deeply into lipid membranes, where it can report on the membrane environment through its fluorescent properties . This interaction is crucial for studying membrane order and dynamics .

Comparación Con Compuestos Similares

Similar Compounds

Alpha-Parinaric acid: Another isomer of parinaric acid with similar fluorescent properties but different double bond configurations.

Alpha-Eleostearic acid: A conjugated polyunsaturated fatty acid with three double bonds at carbon 9, 11, and 13 positions.

Uniqueness: : Beta-Parinaric acid is unique due to its specific configuration of conjugated double bonds, which confer distinct fluorescent properties. This makes it particularly valuable as a molecular probe in the study of biomembranes .

Actividad Biológica

Beta-parinaric acid, a conjugated polyunsaturated fatty acid, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by four conjugated double bonds and is found in various seed oils. Its biological activity is of significant interest in fields such as nutrition, biochemistry, and pharmacology.

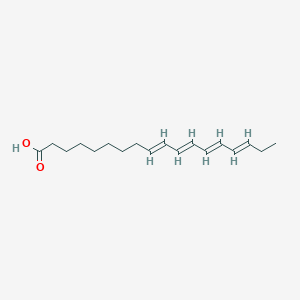

Chemical Structure

This compound (C18:4) is a polyunsaturated fatty acid with the following structural formula:

It features a series of conjugated double bonds that contribute to its reactivity and biological properties.

Antioxidant Properties

This compound exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. In a study investigating its effects on human neutrophils, this compound was shown to inhibit superoxide production, suggesting a protective role against oxidative damage .

Membrane Fluidity and Stability

This compound has been utilized as a fluorescent probe to study membrane dynamics. It interacts with cellular membranes, influencing their fluidity and stability. In experiments involving cultured animal cells, this compound revealed characteristic temperature transitions in plasma membranes, indicating its role in modulating membrane properties under varying thermal conditions .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its incorporation into cell membranes may alter signaling pathways related to inflammation, although further research is necessary to elucidate these mechanisms fully.

Study 1: Membrane Interaction

In a study published in the Journal of Biological Chemistry, this compound was incorporated into the membranes of LM cells. The researchers measured fluorescence intensity at different temperatures, identifying distinct phase transitions at approximately 18°C, 23°C, 31°C, 38°C, and 43°C. This study highlighted the compound's potential as a tool for probing membrane dynamics and understanding lipid interactions .

Study 2: Antioxidant Activity Assessment

A comprehensive review of conjugated fatty acids noted the antioxidant properties of this compound. In vitro studies demonstrated its efficacy in reducing oxidative stress markers in human cells, supporting its potential therapeutic applications in conditions characterized by oxidative damage .

Table 1: Characteristic Temperatures of Membrane Transitions Induced by this compound

| Membrane Type | Transition Temperature (°C) |

|---|---|

| Plasma Membranes | 18, 23, 31, 38, 43 |

| Mitochondrial Membranes | Similar to plasma membranes |

| Microsomal Membranes | Similar to plasma membranes |

Table 2: Antioxidant Activity Comparison of Conjugated Fatty Acids

| Compound | Superoxide Scavenging Activity (%) |

|---|---|

| This compound | High |

| Alpha-Linolenic Acid | Moderate |

| Gamma-Linolenic Acid | Low |

Propiedades

Número CAS |

18427-44-6 |

|---|---|

Fórmula molecular |

C18H28O2 |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

octadeca-9,11,13,15-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20) |

Clave InChI |

IJTNSXPMYKJZPR-UHFFFAOYSA-N |

SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O |

SMILES isomérico |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O |

SMILES canónico |

CCC=CC=CC=CC=CCCCCCCCC(=O)O |

Apariencia |

Assay:>95% (may contain up to 5% trans-Parinaric acid)A crystalline solid |

Key on ui other cas no. |

18841-21-9 |

Pictogramas |

Irritant |

Sinónimos |

cis-parinaric acid octadecatetraenoic acid paranaric acid parinaric acid parinaric acid, (all-E)-isomer parinaric acid, (Z,Z,E,E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does β-parinaric acid interact with biological membranes, and what information can we gain from this interaction?

A1: β-parinaric acid is a naturally occurring polyunsaturated fatty acid with a conjugated tetraene system. This structure allows it to intercalate into lipid bilayers, mimicking the behavior of natural fatty acids [, , ]. The fluorescence properties of β-parinaric acid are highly sensitive to its surrounding environment. Specifically, its fluorescence intensity and polarization change depending on the fluidity and order of the lipid bilayer [, , ]. By monitoring these fluorescence changes, researchers can study membrane phase transitions, lipid-protein interactions, and the effects of external factors on membrane structure and dynamics [, , , ].

Q2: What are the structural characteristics of β-parinaric acid and how do they contribute to its function as a membrane probe?

A2: β-parinaric acid (all-trans-9,11,13,15-octadecatetraenoic acid) possesses a conjugated tetraene system within its hydrocarbon chain. This conjugated system is responsible for its unique fluorescence properties. When incorporated into lipid membranes, changes in membrane fluidity directly impact the freedom of rotation around the conjugated double bonds of β-parinaric acid. This change in rotational freedom affects the quantum yield and polarization of its fluorescence emission, providing a measurable signal of membrane fluidity changes [, ].

Q3: Can β-parinaric acid be used to study membrane dynamics in live cells?

A3: Yes, β-parinaric acid can be incorporated into the membranes of living cells, either through direct addition or by metabolic incorporation using auxotrophic bacterial strains []. This allows for the investigation of membrane properties in a more physiologically relevant context. Researchers have used β-parinaric acid to study membrane phase transitions in bacteria [] and changes in membrane fluidity in response to various stimuli in different cell types.

Q4: What are the advantages of using β-parinaric acid over other fluorescence probes for membrane studies?

A4: β-parinaric acid offers several advantages as a fluorescent membrane probe:

- Sensitivity: Its fluorescence is highly sensitive to changes in membrane fluidity and order, providing a sensitive readout of membrane dynamics [, , ].

- Specificity: It preferentially partitions into lipid bilayers, minimizing background signal from other cellular components [].

- Spectral properties: Its excitation and emission wavelengths are in a range that minimizes interference from cellular autofluorescence [].

- Versatility: It can be used in both model membrane systems and live cells [, , , ].

Q5: Are there any limitations to using β-parinaric acid as a membrane probe?

A5: While a powerful tool, some limitations should be considered when using β-parinaric acid:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.